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DTG(FBTTh2)

Cat. No.: B12849978
M. Wt: 1264.4 g/mol
InChI Key: VIMLQZLOFLWSCV-UHFFFAOYSA-N
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Description

Evolution and Significance of Conjugated Small Molecules in Organic Electronics

Conjugated small molecules have become increasingly important in organic electronic devices such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). psu.edu Unlike their polymeric counterparts, small molecules offer the advantage of a well-defined molecular weight and structure, which allows for precise control over their properties and often leads to higher device performance. acs.orgrsc.org Their development has been a key factor in the progress of organic electronics, enabling the creation of more efficient and stable devices. psu.edu The ability to synthesize a wide variety of these molecules with tailored properties has been a significant driver of innovation in the field. researchgate.net

Strategic Importance of Donor-Acceptor (D-A) Architectures in Molecular Design

A crucial strategy in the design of high-performance organic semiconductors is the use of a donor-acceptor (D-A) architecture. mdpi.com This design involves combining electron-donating (donor) and electron-accepting (acceptor) units within the same molecule. mdpi.comesrf.fr This approach allows for the tuning of the material's frontier molecular orbital (HOMO and LUMO) energy levels, which in turn controls the material's bandgap and charge transport properties. mdpi.com The D-A structure facilitates intramolecular charge transfer, a key process in the operation of many organic electronic devices. esrf.frbohrium.com This design principle has been successfully applied to create a wide range of materials for various applications, from solar cells to memory devices. acs.orgbohrium.com

Contextualization of Dithienogermole (DTG)-Based Systems within Organic Semiconductor Research

Dithienogermole (DTG) is a fused-ring heterocycle that has emerged as a promising electron-donating building block for organic semiconductors. acs.orgresearchgate.net Its highly planar structure and extended conjugation make it an excellent candidate for use in high-performance materials. researchgate.net The incorporation of a germanium atom in the DTG core has been shown to enhance intermolecular interactions and improve the performance of organic solar cells compared to its silicon-based analogue, dithienosilole (DTS). acs.orgdtic.mil DTG-based materials have been successfully used in a variety of applications, including organic photovoltaics and organic thin-film transistors. researchgate.netnih.gov

Fundamental Design Considerations for High-Performance Organic Electronic Compounds

The design of high-performance organic electronic materials requires careful consideration of several key factors. These include the material's electronic properties, such as its HOMO and LUMO energy levels, as well as its physical properties, such as its thermal stability and solubility. nih.govresearchgate.net For example, in organic solar cells, the donor and acceptor materials must have appropriate energy levels to facilitate efficient charge separation and transport. acs.org In organic transistors, high charge carrier mobility is essential for fast switching speeds. rsc.org Additionally, the material's morphology in the solid state plays a critical role in device performance. rsc.org

The Chemical Compound DTG(FBTTh2)2

This compound2 is a small molecule organic semiconductor that has garnered significant attention for its potential use in high-performance organic solar cells. nih.gov Its chemical name is 7,7'-(4,4-Bis(2-ethylhexyl)-4H-germolo[3,2-b:4,5-b']dithiophene-2,6-diyl)bis(6-fluoro-4-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c] lumtec.com.twnih.govlumtec.com.twthiadiazole). lumtec.com.twlumtec.com.tw It possesses a donor-acceptor-donor (D-A-D) architecture, with a central dithienogermole (DTG) donor core and two flanking fluoro-benzothiadiazole (FBT) acceptor units. nih.gov

PropertyValue
Chemical Formula C64H72F2GeN4S8 nih.gov
Molecular Weight 1264.44 g/mol lumtec.com.tw
CAS Number 2094978-21-7 nih.gov

Interactive Data Table: Basic properties of this compound2.

Research has shown that this compound2 exhibits excellent thermal stability and solubility, making it suitable for solution-based processing techniques. researchgate.netresearchgate.net When blended with a fullerene acceptor, such as PC71BM, it has demonstrated power conversion efficiencies of up to 7.55% in organic solar cells. nih.gov This performance is attributed to its favorable electronic properties and the strong intermolecular interactions facilitated by the DTG core. acs.orgnih.gov

Further studies have explored the impact of the central atom in similar D-A-D structures, comparing germanium (Ge) in this compound2 with silicon (Si) in its analogue, DTS(FBTTh2)2. While the electronic effects of switching from Si to Ge are minimal, the longer carbon-germanium bond length in this compound2 can lead to increased molecular ordering, which can be beneficial for device performance. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H72F2GeN4S8 B12849978 DTG(FBTTh2)

Properties

Molecular Formula

C64H72F2GeN4S8

Molecular Weight

1264.4 g/mol

IUPAC Name

4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C64H72F2GeN4S8/c1-7-13-17-19-23-41-25-27-51(72-41)53-31-29-49(74-53)43-33-45(65)57(61-59(43)68-78-70-61)55-35-47-63(76-55)64-48(67(47,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-56(77-64)58-46(66)34-44(60-62(58)71-79-69-60)50-30-32-54(75-50)52-28-26-42(73-52)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3

InChI Key

VIMLQZLOFLWSCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Ge]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of Dtg Fbtth2

Retrosynthetic Analysis and Strategic Precursor Development for DTG(FBTTh2)

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. icj-e.orgd-nb.info3ds.com3ds.com For a complex molecule like DTG(FBTTh2), this process is essential. The structure of DTG(FBTTh2) consists of a central dithienogermole (DTG) core flanked by two fluorinated benzothiadiazole (FBT) and bithiophene (Th2) units.

The retrosynthetic strategy for DTG(FBTTh2) typically involves disconnecting the molecule at the bonds connecting the DTG core to the FBTTh2 "wings." This leads to two key precursors: a bis-stannylated or bis-boronic ester functionalized DTG core and a halogenated FBTTh2 fragment. This approach allows for a convergent synthesis, where the core and the wings are synthesized separately and then coupled in the final steps.

The development of strategic precursors is paramount. For the DTG core, this involves synthesizing a suitably functionalized dithienogermole. The FBTTh2 fragment requires the sequential assembly of fluorinated benzothiadiazole and bithiophene units, followed by regioselective halogenation to enable the final coupling reaction.

Advanced Synthetic Routes to the Core DTG Moiety

The synthesis of the dithienogermole (DTG) core is a critical step. While specific details for the DTG core in DTG(FBTTh2) are not extensively documented in the provided search results, analogous syntheses for similar dithienometalole cores, such as dithienosilole (DTS), provide valuable insights. The synthesis generally starts from a 3,3'-dihalobithiophene derivative. This precursor undergoes a di-lithiation reaction followed by quenching with a dichlorogermane (B91298) reagent bearing the desired alkyl side chains (e.g., bis(2-ethylhexyl)). This one-pot reaction constructs the central germole ring.

Challenges in this synthesis include managing the reactivity of the organolithium intermediates and ensuring high yields and purity of the resulting DTG core. The choice of alkyl side chains on the germanium atom is crucial as they influence the solubility and solid-state packing of the final molecule.

Functionalization Strategies for Fluorinated Benzothiadiazole (FBT) and Bithiophene (Th2) Units

The electronic properties of DTG(FBTTh2) are significantly influenced by the fluorinated benzothiadiazole (FBT) and bithiophene (Th2) units. The incorporation of fluorine atoms into the benzothiadiazole moiety is a key strategy to lower the energy levels of the molecule, which can be beneficial for applications in organic solar cells. acs.orgscribd.com

Halogenation and Cross-Coupling Methodologies for FBTTh2 Fragments

The synthesis of the FBTTh2 fragment typically involves a series of cross-coupling reactions, most commonly the Stille or Suzuki-Miyaura coupling. oulu.fimdpi.com For instance, a mono- or di-brominated fluorobenzothiadiazole can be coupled with a stannylated or boronic ester functionalized monothiophene, followed by another coupling with a second thiophene (B33073) unit to form the bithiophene moiety. Alternatively, a pre-formed bithiophene can be coupled to the fluorobenzothiadiazole core.

Subsequent halogenation, typically bromination using N-bromosuccinimide (NBS), at the terminal thiophene ring is necessary to prepare the fragment for the final coupling with the DTG core. rsc.org The conditions for these reactions must be carefully controlled to achieve high regioselectivity and avoid side reactions.

Table 1: Common Cross-Coupling Reactions in FBTTh2 Synthesis

Coupling ReactionReactant 1Reactant 2Catalyst
Stille CouplingOrganotin CompoundOrganohalidePalladium complex
Suzuki-Miyaura CouplingOrganoboron CompoundOrganohalidePalladium complex

Regioselective Functionalization Techniques

Regioselectivity is a critical aspect of the synthesis, particularly during the halogenation and cross-coupling steps. eurekaselect.com The position of the fluorine atoms on the benzothiadiazole ring and the attachment points of the thiophene units can significantly impact the final properties of the material. acs.org Directed ortho-metalation (DoM) can be a powerful technique to achieve regioselective functionalization, although its application in this specific context is not detailed in the provided results. The inherent reactivity differences between the various positions on the thiophene and benzothiadiazole rings are often exploited to control the regiochemistry of the reactions.

Purification and Scale-Up Considerations for Academic Research Applications

For academic research purposes, obtaining highly pure DTG(FBTTh2) is essential for accurate characterization and device fabrication. Common purification techniques include column chromatography, recrystallization, and sometimes sublimation. The choice of solvent for purification is critical to ensure good solubility of the desired compound while leaving impurities behind.

Scaling up the synthesis from milligram to gram quantities for more extensive studies presents challenges. These include maintaining reaction yields, ensuring efficient purification, and managing the cost and availability of starting materials. For instance, the synthesis of dolutegravir (B560016) (DTG), a different molecule with the same acronym, highlights the development of practical and scalable synthetic methods for multikilogram production, which can offer insights into industrial-scale organic synthesis. researchgate.netcolab.ws

Comparative Synthetic Approaches for Analogous Dithienosilole (DTS)-Based Systems

Dithienosilole (DTS)-based small molecules, such as DTS(FBTTh2)2, are silicon analogues of DTG(FBTTh2) and have been extensively studied. nih.govmdpi.comacs.orgiastate.edualfachemic.com The synthetic routes for DTS-based systems are very similar to those for DTG-based systems, with the primary difference being the use of a dichlorosilane (B8785471) reagent instead of a dichlorogermane in the synthesis of the core.

Comparative studies between DTS and DTG analogues have shown that the change from silicon to germanium can influence the material's properties. For example, the longer carbon-germanium bond length in p-DTG(FBTTh2)2 compared to its silicon analogue can lead to increased molecular ordering. acs.org However, other studies suggest that the electronic effects of switching from Si to Ge are minimal. nih.gov The synthesis of DTS-based polymers has also been achieved through methods like direct arylation polymerization (DArP), which offers an alternative to traditional cross-coupling reactions. acs.org

Table 2: Comparison of DTG and DTS based systems

FeatureDTG(FBTTh2)DTS(FBTTh2)2
Central AtomGermanium (Ge)Silicon (Si)
Synthetic PrecursorDichlorogermaneDichlorosilane
C-Heteroatom Bond LengthLongerShorter
Potential ImpactIncreased molecular ordering

Compound Names

AbbreviationFull Chemical Name
DTG(FBTTh2)4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole
DTS(FBTTh2)27,7'-[4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene-2,6-diyl]bis[6-fluoro-4-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c] mdpi.comnih.govresearchgate.netthiadiazole]
FBTFluorinated Benzothiadiazole
Th2Bithiophene
DTSDithienosilole
NBSN-bromosuccinimide
DoMDirected ortho-metalation
DArPDirect Arylation Polymerization

Theoretical and Computational Investigations of Electronic Structure and Optoelectronic Phenomena

Exploration of Nonlinear Optical (NLO) Responses

The unique electronic properties of DTG(FBTTh2) and its derivatives, characterized by a donor-acceptor-donor (A-π-D-π-A) architecture, make them promising candidates for nonlinear optical (NLO) applications. Organic NLO materials are of significant interest for technologies like optical data storage, image processing, and optical switching due to their fast response times and high nonlinear polarization rates. nih.gov The NLO response in such organic molecules is primarily driven by the delocalization of π-electrons across the molecular framework, which facilitates intramolecular charge transfer (ICT) from donor to acceptor units. nih.gov Computational chemistry provides a powerful tool to predict and understand the NLO properties of these materials, guiding the synthesis of new compounds with enhanced performance.

The NLO response of a molecule can be quantified by its polarizability (α) and hyperpolarizabilities (β and γ). While linear polarizability describes the linear response of a molecule to an electric field, the first (β) and second (γ) hyperpolarizabilities describe the second- and third-order nonlinear responses, respectively. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in assessing these properties.

While direct computational studies on the NLO properties of DTG(FBTTh2) are not extensively documented in the provided search results, a detailed theoretical investigation was performed on its silicon-bridged analogue, DTS(FBTTh2)2. nih.govresearchgate.netnih.gov Given that computational studies have shown that replacing the silicon atom with a germanium atom results in minimal structural rearrangement and has little effect on the electronic structure, the findings for DTS(FBTTh2)2 derivatives serve as a strong predictive framework for analogous DTG(FBTTh2) systems. nih.gov

One such study designed a series of derivatives (MSTD2–MSTD7) by modifying the terminal acceptor groups of a reference DTS(FBTTh2)2 compound (designated R1). nih.govnih.gov The calculations, performed at the M06/6-31G(d,p) level of theory, revealed that strategic modification of the acceptor units could significantly enhance NLO properties. The designed compound MSTD7, for instance, exhibited the highest linear polarizability ⟨α⟩, first hyperpolarizability (β_total), and second-order hyperpolarizability ⟨γ⟩. researchgate.netnih.gov These enhanced values are attributed to a smaller energy gap, which promotes charge transport. nih.govresearchgate.netnih.gov

Calculated NLO Properties of Designed DTS(FBTTh2)2 Derivatives
CompoundLinear Polarizability ⟨α⟩ (esu)First Hyperpolarizability (β_total) (esu)Second Hyperpolarizability ⟨γ⟩ (esu)
MSTD73.485 × 10-2213.44 × 10-273.66 × 10-31

The data presented is for the MSTD7 derivative of the DTS(FBTTh2)2 analogue, as reported in theoretical studies. researchgate.netnih.gov These values represent the highest achieved within the designed series and indicate a strong potential for NLO applications through molecular engineering.

Computational studies on analogous systems provide clear principles for designing molecules with large NLO responses. The primary strategy involves enhancing the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov This is achieved by combining strong electron-donating and electron-accepting moieties connected by a π-conjugated bridge. nih.gov

Key design principles include:

Strengthening Donor and Acceptor Units: The choice of powerful electron donor and acceptor groups is crucial for establishing a significant ground-state charge asymmetry, which is a prerequisite for a large NLO response. nih.gov

Extending π-Conjugation: A larger delocalized π-electron system, often achieved by extending the π-linker, enhances the mobility of electrons and facilitates polarization, leading to a stronger NLO effect. nih.gov

Reducing the HOMO-LUMO Gap: Engineering the molecule to have a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a direct route to increasing hyperpolarizability. nih.govnih.gov In the study of DTS(FBTTh2)2 derivatives, the compound with the smallest energy gap (MSTD7) also showed the highest NLO response. researchgate.netnih.gov

Structural Planarity: A planar molecular structure can facilitate π-orbital overlap and electron delocalization, which is beneficial for ICT and, consequently, the NLO response. However, excessive aggregation must be managed, often through the introduction of bulky side chains. researchgate.net

By applying these principles, researchers can rationally design new DTG(FBTTh2)-based materials with tailored NLO properties for advanced photonic and optoelectronic applications. nih.govrsc.org

Rational Design Through Computational Screening of DTG(FBTTh2) Derivatives

Computational screening allows for the rapid evaluation of numerous molecular structures in silico, saving significant time and resources compared to experimental synthesis and characterization. This rational design approach is particularly effective for optimizing the electronic properties of complex organic semiconductors like DTG(FBTTh2).

The A-π-D-π-A structure of DTG(FBTTh2) offers multiple sites for chemical modification to fine-tune its optoelectronic properties.

Side chains are typically added to the conjugated backbone of organic semiconductors to ensure solubility and processability. While often considered electronically inert, theoretical and experimental studies show that side chain engineering is a critical tool for fine-tuning material properties. researchgate.net

Computational investigations suggest that the chemical nature and placement of side chains have a relatively small direct influence on the frontier molecular orbital energy levels (HOMO/LUMO) of the core conjugated structure. kit.edu However, they have a profound indirect impact on the electronic properties of the material in the solid state. The primary roles of side chains are:

Morphology Control: Side chains dictate the intermolecular packing, orientation, and self-organization of the molecules in thin films. researchgate.netkit.edu This morphology is a key determinant of charge transport efficiency in devices.

Solubility and Processability: The length and branching of alkyl side chains control the molecule's solubility in organic solvents, which is essential for solution-based fabrication techniques like spin-coating. researchgate.net

Steric Hindrance: Bulky side chains can prevent excessive π-π stacking and aggregation, which can otherwise lead to undesirable energy traps or quenching of excited states. dtic.mil

In essence, while the conjugated core (donor, acceptor, bridge) determines the fundamental electronic energy levels, the side chains modulate how these molecules assemble in the solid state, thereby controlling the bulk electronic and optoelectronic properties of the final device. kit.edu

Fundamental Photophysical Processes and Charge Carrier Dynamics

Mechanisms of Photoinduced Charge Generation in DTG(FBTTh2)2 Systems

Photoinduced charge generation in this compound2-based systems, typically blended with a fullerene acceptor like PC61BM, is a multi-step process initiated by the absorption of light. nih.govosti.govnih.gov This absorption creates a coulombically bound electron-hole pair known as an exciton (B1674681). acs.org The efficiency of charge generation is then determined by the successful dissociation of this exciton into free charge carriers.

The primary site for exciton dissociation is the interface between the this compound2 donor and the acceptor material. arxiv.org Upon reaching this interface, the exciton can undergo charge transfer, forming an interfacial charge-transfer (CT) state. This process involves the electron moving to the acceptor's lowest unoccupied molecular orbital (LUMO) and the hole remaining on the donor's highest occupied molecular orbital (HOMO). acs.orgarxiv.org

The dissociation of these CT states into free charges is a critical step. Studies on similar donor-acceptor blends suggest that the process is influenced by factors such as the energetic landscape and the presence of "hot" or thermalized CT states. walisongo.ac.id In some systems, dissociation can proceed from higher-energy, non-thermalized CT states, while in others, it occurs from relaxed, lower-energy CT states. walisongo.ac.id The presence of molecular disorder can create energetically favorable pathways that facilitate the separation of the electron and hole, mitigating the strong coulomb attraction between them. walisongo.ac.id

Recent research highlights the importance of molecular orientation and the resulting electrostatic potential at the interface. imperial.ac.uk The molecular quadrupole moments of the materials can induce significant energetic shifts, leading to interfacial band bending that can either assist or hinder charge separation. imperial.ac.uk For instance, a larger quadrupole-induced band bending can enhance charge separation, leading to a higher internal quantum efficiency. imperial.ac.uk Therefore, controlling the molecular orientation within the blend morphology is a key strategy for optimizing charge generation. imperial.ac.uk

Excitonic Relaxation and Recombination Pathways

Once formed, excitons can undergo various relaxation and recombination processes that compete with their desired dissociation into free charges. These pathways represent energy loss mechanisms within the device.

Upon photoexcitation, singlet excitons are initially formed. These can decay radiatively through fluorescence or non-radiatively. Alternatively, they can undergo intersystem crossing (ISC) to form triplet excitons. nih.govosti.govnih.gov Triplet excitons can also be formed through back electron transfer (BET) from a charge-transfer state. nih.govosti.govnih.gov

Process Description Significance in this compound2 Systems
Intersystem Crossing (ISC) A non-radiative process where a singlet exciton transitions to a triplet exciton.Contributes to the formation of triplet excitons. nih.govosti.govnih.gov
Back Electron Transfer (BET) A process where a charge-transfer state recombines to form a triplet exciton.A significant pathway for triplet exciton formation in this compound2 blends. nih.govosti.govnih.gov

Non-radiative recombination is a major efficiency-limiting factor in organic solar cells, where the energy of the electron-hole pair is lost as heat (phonons) instead of being converted into electrical current. libretexts.orgnumberanalytics.comfiberoptics4sale.com This can occur through several mechanisms.

Geminate recombination happens when the initially formed electron-hole pair at the interface recombines before separating into free carriers. Studies on similar small molecule systems have shown that blends with certain acceptors can lead to more coulombically bound CT states that are prone to sub-nanosecond geminate recombination. rsc.org

Bimolecular recombination occurs when two free charge carriers (an electron and a hole) encounter each other within the bulk of the material and recombine. dtic.mil This process is dependent on the charge carrier density.

Other non-radiative pathways include trap-assisted recombination, where charge carriers are trapped by defects or impurities within the material, increasing the probability of recombination. libretexts.orgcam.ac.uk The presence of shallow traps can lead to second-order non-radiative recombination processes. cam.ac.uk

Recombination Type Description Impact on Device Performance
Geminate Recombination Recombination of an electron-hole pair before dissociation. rsc.orgReduces the yield of free charge carriers.
Bimolecular Recombination Recombination of two free charge carriers. dtic.milAn intensity-dependent loss mechanism.
Trap-Assisted Recombination Recombination via defect or impurity states. libretexts.orgcam.ac.ukReduces carrier lifetime and device efficiency.

Polaron Formation and Delocalization Phenomena

When a charge carrier (an electron or a hole) is introduced into an organic semiconductor, it polarizes the surrounding molecules, creating a quasi-particle known as a polaron. arxiv.org In the context of this compound2, the formation of a positive polaron (hole) on the donor molecule is a key step following charge transfer. nih.govosti.govnih.gov

The extent to which this polaron is delocalized over the polymer backbone has significant implications for charge transport. arxiv.orgpeeksgroup.com A more delocalized polaron generally leads to higher charge carrier mobility, as it is less susceptible to trapping and can move more freely through the material. peeksgroup.com

Electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) calculations on this compound2 blends have shown that the spin density of the positive polaron is distributed over a dimer or trimer of the donor molecules. nih.govosti.govnih.govresearchgate.net This delocalization reduces the Coulomb binding energy in the charge-transfer state, which is beneficial for efficient charge separation. researchgate.net The degree of polaron delocalization can be probed by measuring hyperfine coupling constants using techniques like electron nuclear double resonance (ENDOR) spectroscopy. nih.gov A smaller hyperfine coupling indicates a more delocalized polaron. nih.gov

Theoretical and Experimental Probes of Polaron Spin Density Distribution

The nature of charge carriers, or polarons, in this compound2 has been investigated through a combination of advanced spectroscopic techniques and theoretical calculations. Light-induced electron paramagnetic resonance (LEPR) spectroscopy, particularly at high frequencies, has been a key experimental tool for probing the properties of the positive polaron (cation radical) formed on the this compound2 molecule when blended with a fullerene acceptor like PC61BM. osti.govnih.govacs.org

These experimental studies are complemented by Density Functional Theory (DFT) calculations, which provide a theoretical framework for understanding the experimental results. osti.govnih.govacs.org DFT calculations on the this compound2 cation radical have revealed that the spin density is not localized on a single molecule. Instead, the calculations show that the polaron's spin density is delocalized over a dimer or even a trimer of the small molecules. osti.govnih.govacs.orgscience.gov This delocalization is a crucial characteristic, indicating strong intermolecular electronic coupling which is essential for efficient charge transport.

Table 1: Theoretical g-values for DTS(FBTTh2)2 Cation Radical Note: Data for the closely related DTS(FBTTh2)2 is presented here, as studies show a high similarity in electronic structure to this compound2. nih.gov

Conformation gxx gyy gzz giso
All bonds trans 2.00755 2.00445 2.00223 2.00474

Data sourced from DFT calculations using the B3LYP functional and a 6-31G basis set. nih.gov*

Influence of Molecular Packing on Polaron Mobility and Stability

The arrangement of molecules in the solid state, known as molecular packing, profoundly influences the mobility and stability of polarons. For organic semiconductors like this compound2, efficient charge transport relies on the close proximity and ordered arrangement of molecules, which facilitates the hopping of charge carriers (polarons) between adjacent molecules.

While specific studies detailing the direct correlation between molecular packing and polaron mobility for this compound2 are limited, extensive research on the broader family of dithienogermole (DTG) and dithienosilole (DTS) based small molecules provides significant insights. researchgate.netacs.orgresearchgate.net The crystalline nature of these materials is known to be beneficial for charge transport. researchgate.net Processing techniques, such as the use of solvent additives like 1,8-diiodooctane (B1585395) (DIO), have been shown to enhance the crystallinity of films containing these small molecules. researchgate.netossila.com This improved ordering leads to better photovoltaic performance, which is directly linked to more efficient charge transport and thus higher polaron mobility. researchgate.net

The stability of the polaron is also linked to molecular packing. A well-ordered, crystalline structure can help to stabilize the charged state by distributing the charge over several molecules, as suggested by the delocalized nature of the polaron spin density. osti.govacs.org This delocalization reduces the energy of the charged state and can hinder recombination processes, thereby increasing the polaron's lifetime and the probability of it being collected as photocurrent. The rigid and planar structure of the DTG core contributes to forming ordered domains, which is a key factor for achieving high charge carrier mobility. researchgate.net

Charge Transfer States and Their Role in Photovoltaic Processes

In organic solar cells, the process of converting light into electricity is mediated by charge transfer (CT) states formed at the interface between the electron donor (like this compound2) and an electron acceptor (like a fullerene). rsc.org Upon photoexcitation, the donor material forms an exciton (a bound electron-hole pair). For charge generation to occur, this exciton must diffuse to the donor-acceptor interface and dissociate. This dissociation process involves the transfer of an electron from the donor to the acceptor, creating a CT state, where the hole resides on the donor and the electron on the acceptor, but they are still coulombically bound.

Time-resolved EPR (TR-EPR) spectroscopy has been instrumental in studying the dynamics of these CT states in blends of this compound2 with PC61BM. osti.govnih.govacs.org These studies have identified signals corresponding to singlet CT states and have shown that their charge separation dynamics are relatively fast and similar to other fluorobenzothiadiazole-based donors. osti.govnih.govacs.org

The efficiency of a solar cell is highly dependent on the fate of these CT states. For a high photocurrent, the CT state must efficiently separate into free charge carriers that can move towards the electrodes. However, the CT state can also decay through recombination, where the electron returns to the donor, which is a loss mechanism. Studies on the closely related p-DTS(FBTTh2)2 have shown that the choice of acceptor material significantly impacts these dynamics. rsc.org For instance, when blended with ICBA, more coulombically bound interfacial CT states are formed, which tend to recombine quickly, limiting device efficiency. rsc.org In contrast, blends with PC70BM lead to more efficient generation of free charges. rsc.org

Furthermore, CT states can lead to the formation of triplet excitons through a process called back electron transfer (BET). osti.govnih.gov The investigation of this compound2 and related donors revealed that triplet excitons are formed from both intersystem crossing (ISC) within the donor material and from the recombination of CT states (BET). osti.govnih.govacs.org The prevalence of the BET pathway can be an indicator of slower charge separation dynamics and represents another potential loss channel in photovoltaic devices. osti.govnih.gov

Table 2: Compound Names Mentioned in the Article

Abbreviation/NameFull Name
This compound24-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole nih.gov
DTS(FBTTh2)27,7’-(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene-2,6-diyl)bis(6-fluoro-4-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c] osti.govacs.orgresearchgate.netthiadiazole) rsc.org
PC61BMPhenyl-C61-butyric acid methyl ester
PC70BMPhenyl-C71-butyric acid methyl ester acs.org
ICBAIndene-C60 bisadduct rsc.org
DIO1,8-diiodooctane ossila.com
DTGDithienogermole researchgate.net
DTSDithienosilole nih.gov

Despite a comprehensive search for scientific literature on the chemical compound DTG(FBTTh2), no specific research articles detailing its solid-state organization, film morphology, or interfacial interactions could be located. The search results predominantly feature information on its silicon-bridged analog, DTS(FBTTh2), and provide general knowledge regarding the processing and characterization of organic semiconductor thin films.

One study was found that describes the synthesis of a germanium-bridged dithiophene (DTG) monomer for the creation of copolymers; however, this work does not extend to the investigation of the standalone small molecule DTG(FBTTh2) as requested.

The explicit focus of the user's request on DTG(FBTTh2) and the strict requirement for detailed, scientifically accurate research findings for each specified outline section cannot be met due to the absence of available data on this particular compound in the public domain. Consequently, the generation of the requested article is not possible without resorting to speculation, which would contravene the core instructions for accuracy and reliance on established research.

Therefore, this article cannot be generated at this time.

Solid State Organization, Film Morphology, and Interfacial Interactions

Interfacial Engineering in Multi-Layered Organic Electronic Devices

Strategies for Modifying Charge Transfer at Electrode-Active Layer Interfaces

Efficient charge transfer at the interfaces between the photoactive layer and the electrodes is paramount for high-performance OPVs. Several strategies are employed to optimize this process, primarily focusing on minimizing the energy barriers for charge extraction and preventing charge recombination at these interfaces.

One common approach is the introduction of interfacial layers that can tune the work function of the electrodes to better align with the energy levels of the active layer materials. For a p-type material like DTG(FBTTh2), a hole transport layer (HTL) is typically inserted between the transparent conductive oxide (TCO) anode (e.g., indium tin oxide - ITO) and the active layer. This HTL should have a highest occupied molecular orbital (HOMO) level that is well-matched with that of DTG(FBTTh2) to ensure efficient hole extraction.

Another strategy involves modifying the surface of the electrodes to alter their surface energy. This can influence the crystallization and morphology of the subsequently deposited active layer, which in turn affects charge transport and extraction. Furthermore, interfacial layers can act as a physical barrier to prevent direct contact between the active layer and the electrode, which can be a site for charge recombination.

In the context of DTG(FBTTh2)-based solar cells, the choice of both the hole and electron transport layers is critical. While specific studies detailing various interfacial modifications for DTG(FBTTh2) are not extensively available in the provided search results, the general principles of interfacial engineering in organic solar cells are applicable. The use of a suitable HTL would be a key strategy to enhance the performance of DTG(FBTTh2)-based devices.

Role of Self-Assembled Monolayers (SAMs) in Interface Optimization

Self-assembled monolayers (SAMs) offer a powerful and versatile method for engineering the interfaces in OPVs at the molecular level. SAMs are ultrathin, ordered layers of organic molecules that spontaneously form on a substrate surface. By choosing molecules with appropriate functional groups, SAMs can be designed to modify the work function of electrodes, passivate surface defects, and influence the morphology of the overlying active layer.

For the anode interface in a DTG(FBTTh2)-based device, a SAM with a large dipole moment can be used to increase the work function of the ITO, leading to a better energy level alignment for hole extraction from the HOMO of DTG(FBTTh2). This reduces the energy barrier for hole collection and can improve the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

Interfacial Layer TypeFunctionPotential Impact on DTG(FBTTh2) Devices
Hole Transport Layer (HTL)Facilitates hole extraction from the donor (DTG(FBTTh2)) and blocks electrons.Improved Voc, Jsc, and FF.
Self-Assembled Monolayer (SAM) on AnodeModifies the work function of the anode for better energy level alignment with the HOMO of DTG(FBTTh2).Enhanced hole extraction, reduced recombination, and improved device stability.
Electron Transport Layer (ETL)Facilitates electron extraction from the acceptor and blocks holes.Improved electron collection and overall device efficiency.
Self-Assembled Monolayer (SAM) on CathodeModifies the work function of the cathode for better energy level alignment with the LUMO of the acceptor.Enhanced electron extraction and reduced interfacial resistance.

Effects of Interfacial Layers on Charge Transport and Extraction

The presence and nature of interfacial layers have a profound impact on charge transport and extraction in organic solar cells. Well-designed interfacial layers contribute to efficient device operation in several ways.

Firstly, by creating an ohmic contact at the electrode interfaces, these layers minimize charge injection barriers, allowing for smooth and efficient extraction of photogenerated carriers. This is reflected in a higher short-circuit current (Jsc) and fill factor.

Finally, the morphology of the active layer, which is crucial for efficient charge transport, can be influenced by the underlying interfacial layer. A smooth and uniform interfacial layer can promote the formation of a well-ordered and phase-separated bulk heterojunction morphology in the DTG(FBTTh2):acceptor blend. This optimized morphology provides continuous pathways for charge carriers to travel to their respective electrodes, thereby improving charge transport and reducing bimolecular recombination within the active layer. While specific data on the charge transport properties of DTG(FBTTh2) with various interfacial layers is not detailed in the search results, the principles outlined are fundamental to achieving high-performance devices with this material.

ParameterEffect of Optimized Interfacial Layers
Open-Circuit Voltage (Voc)Increased due to better energy level alignment and reduced recombination at interfaces.
Short-Circuit Current (Jsc)Increased due to improved charge extraction and potentially better light absorption through optical effects.
Fill Factor (FF)Increased due to lower series resistance from improved charge injection and transport.
Power Conversion Efficiency (PCE)Overall enhancement due to the combined improvements in Voc, Jsc, and FF.
Device StabilityCan be improved by passivating reactive electrode surfaces and preventing degradation of the active layer.

Charge Transport and Collection Mechanisms in Dtg Fbtth2 Based Systems

Theoretical Models for Charge Carrier Transport in Organic Semiconductors

Charge transport in organic semiconductors is a complex phenomenon that is generally understood through two primary models: hopping and band-like transport. The prevailing mechanism is largely determined by the degree of structural order and the nature of electronic coupling between molecules. rsc.orgoup.com

Hopping vs. Band-Like Transport Mechanisms

In many conjugated polymers, which are often semi-crystalline, charge transport is dominated by a hopping mechanism . researchgate.net This process involves charge carriers moving between localized states on adjacent molecules or polymer chain segments. rsc.orgaps.org The transport is thermally activated, meaning that charge mobility typically increases with temperature as carriers gain the necessary energy to overcome the energetic barriers between localized sites. researchgate.net This model is particularly relevant for materials with significant energetic disorder, where charge carriers can become trapped in low-energy states. researchgate.net

Conversely, band-like transport is observed in highly ordered organic materials, such as single crystals or highly crystalline polymer films. oup.com In this regime, strong intermolecular electronic coupling leads to the formation of delocalized electronic bands, similar to those in inorganic semiconductors. oup.comacs.org Charge carriers in these bands are delocalized over multiple molecules and can move more freely, often resulting in higher charge carrier mobility. acs.orgfiveable.me A key indicator of band-like transport is a decrease in mobility with increasing temperature, a characteristic of metallic conductors. oup.comresearchgate.net For donor-acceptor copolymers, achieving a high degree of structural order can suppress energetic disorder and facilitate a transition from hopping to more efficient band-like transport. researchgate.net

The transition between these two regimes is not always sharp and can be influenced by factors like temperature, electric field, and material purity. acs.orgaip.org Some high-mobility polymers exist in an intermediate regime where transport has characteristics of both models. researchgate.net

Influence of Disorder and Trapping Phenomena

Disorder, both structural and energetic, plays a critical role in limiting charge transport in organic semiconductors. researchgate.netstanford.eduStructural (or positional) disorder refers to variations in the arrangement and orientation of molecules, leading to fluctuations in the electronic coupling between them. aps.orgEnergetic (or diagonal) disorder arises from differences in the local electronic environment, creating a distribution of energy levels, often modeled as a Gaussian distribution. arxiv.org

The impact of disorder is particularly pronounced in polymeric semiconductors, where high levels of lattice disorder can introduce a significant tail of localized trap states. stanford.edu Overcoming these trapping phenomena is a key challenge in materials design. Strategies to improve molecular ordering and planarity, such as the introduction of fluorine atoms into the polymer backbone, can reduce disorder and enhance charge transport. rsc.orgnih.gov

Anisotropic Charge Transport in Oriented Thin Films

The arrangement of polymer chains in a thin film significantly impacts charge transport, often leading to anisotropic (direction-dependent) mobility. nih.govstanford.edu In donor-acceptor polymers like DTG(FBTTh2), charge transport can be considered to have two components: fast intrachain transport along the conjugated backbone and slower interchain hopping between adjacent polymer chains. rsc.org

When polymer chains are preferentially aligned, the charge carrier mobility is typically highest along the direction of the polymer backbones. stanford.edu This is because intrachain transport is generally more efficient than the hopping-limited interchain process. rsc.org Techniques such as the unidirectional floating film transfer method (UFTM) can be used to create highly oriented thin films. nih.gov

In such aligned films, the mobility measured parallel to the alignment direction can be significantly higher than the mobility measured in the perpendicular direction. nih.govstanford.edu For example, studies on other oriented polymer films have reported mobility anisotropy ratios (μ_parallel / μ_perpendicular) as high as 39.5. nih.gov This anisotropy is a direct consequence of the film's microstructure, where well-ordered, aligned domains facilitate efficient charge movement along one axis, while transport across domain boundaries or between misaligned chains hinders it in the other. stanford.edu For devices like field-effect transistors, orienting the polymer chains parallel to the direction of current flow is crucial for maximizing performance. sigmaaldrich.com

Grazing incidence wide-angle X-ray scattering (GIWAXS) is a key technique used to probe the orientation of molecules in thin films. A "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, is often favorable for vertical charge transport in devices like solar cells. nih.gov

Impact of Blending Strategies on Charge Carrier Mobility

In bulk heterojunction (BHJ) solar cells, the active layer consists of a blend of a donor material, such as DTG(FBTTh2), and an acceptor material. The morphology of this blend is critical for efficient device operation, directly influencing both charge separation and transport. tno.nl

Role of Blend Morphology in Facilitating Charge Percolation Pathways

For efficient charge collection, both the donor and acceptor materials must form continuous, interpenetrating networks, known as percolation pathways, that extend from the donor-acceptor interface to their respective electrodes. tno.nl If these pathways are broken or incomplete, charge carriers can become isolated and are more likely to be lost to recombination. tno.nl

The formation of these pathways is highly dependent on the miscibility of the donor and acceptor components and the processing conditions used to create the film. osti.govresearchgate.net An ideal morphology consists of phase-segregated domains with sizes on the nanoscale, which maximizes the interfacial area for charge generation while maintaining the necessary percolation for charge transport. tno.nl The use of solvent additives or thermal annealing can significantly influence the blend morphology, promoting crystallinity and the formation of well-defined percolation networks, which leads to improved charge mobility and device efficiency. ossila.com In some systems, a favorable concentration gradient of donor and acceptor materials through the film's thickness can shorten percolation pathways and reduce recombination. tno.nl

The table below summarizes photovoltaic performance data for solar cells based on DTG(FBTTh2) and its silicon-analogue, DTS(FBTTh2)2, blended with different fullerene acceptors, highlighting the impact of material choice and processing on key device parameters.

Donor MaterialAcceptor MaterialProcessing ConditionsVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
DTG(FBTTh2)2PC71BMOptimized---7.55 nih.gov
p-DTS(FBTTh2)2PC71BM20 nm Ca layer--73 1-material.com8.01 1-material.com
p-DTS(FBTTh2)2ICBA0.4% DIO additive---- researchgate.net
p-SIDT(FBTTh2)2PC71BM0.4% DIO additive0.91 nih.gov--6.4 nih.gov

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Mechanisms of Enhanced Charge Separation in Bulk Heterojunction Architectures

The process of generating free charges in a BHJ solar cell begins with the absorption of a photon by the donor or acceptor material, creating a tightly bound electron-hole pair known as an exciton (B1674681). nih.gov For these excitons to contribute to the photocurrent, they must diffuse to a donor-acceptor (D-A) interface before they decay. acs.org

At the D-A interface, the energy level offset between the donor and acceptor materials provides the driving force for the exciton to dissociate. The electron is transferred to the acceptor's lowest unoccupied molecular orbital (LUMO), and the hole remains on the donor's highest occupied molecular orbital (HOMO), forming a charge transfer (CT) state. 1-material.comacs.org For efficient charge separation, the rate of this electron transfer must be much faster than the rate of exciton decay.

Once the CT state is formed, the electron and hole must separate and move into their respective transport pathways before they recombine. 1-material.com Recombination, where the electron and hole meet and annihilate each other, is a major loss mechanism in organic solar cells. 1-material.comacs.org The morphology of the blend plays a crucial role here as well; a well-defined interface and pure domains of donor and acceptor materials can facilitate efficient charge separation and suppress recombination. osti.govnih.gov Time-resolved spectroscopy studies on similar small-molecule blends have shown that pathways like back electron transfer from the CT state can lead to the formation of triplet excitons, which represents another loss channel. nih.govosti.gov Therefore, optimizing the blend morphology and the energetics at the D-A interface is essential to ensure that charge separation is favored over recombination. acs.org

Table of Mentioned Chemical Compounds

Abbreviation/NameFull Name
DTG(FBTTh2)Dithienogermole-Fluorobenzothiadiazole Copolymer
DTS(FBTTh2)27,7’-[4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene-2,6-diyl]bis[6-fluoro-4-(5’-hexyl-[2,2’-bithiophene]-5-yl)benzo[c] researchgate.netCurrent time information in Hertfordshire, GB.nih.govthiadiazole]
p-SIDT(FBTTh2)2benzo[1,2-b:4,5-b]bis(4,4'-dihexyl-4H-silolo[3,2-b]thiophene-2,2'-diyl)bis(6-fluoro-4-(5'-hexyl-[2,2'-bithiophene]-5-yl)benzo[c] researchgate.netCurrent time information in Hertfordshire, GB.nih.govthiadiazole)
PC71BM stanford.edustanford.edu-Phenyl-C71-butyric acid methyl ester
ICBAIndene-C60 bisadduct
P3HTPoly(3-hexylthiophene)
UFTMUnidirectional Floating Film Transfer Method
GIWAXSGrazing Incidence Wide-Angle X-ray Scattering
BHJBulk Heterojunction
OFETOrganic Field-Effect Transistor

Molecular Engineering and Structure Function Design Principles

Systematic Modification of DTG(FBTTh2)2 for Tunable Optoelectronic Responses

The performance of this compound2 in electronic devices can be systematically optimized by modifying its constituent parts. This includes the rational design of its donor and acceptor units, as well as the strategic manipulation of its conjugated linkers and side chains.

Rational Design of Donor and Acceptor Unit Variations

The core of this compound2 consists of a central dithienogermole (DTG) donor unit flanked by two fluorobenzothiadiazole (FBT) acceptor units, which are in turn connected to terminal bithiophene (Th2) groups. nih.govresearchgate.net This A-D-A structure facilitates intramolecular charge transfer (ICT), leading to a low bandgap and strong absorption in the solar spectrum. nih.gov

The acceptor units also play a crucial role. The fluorobenzothiadiazole (FBT) moiety is a strong electron-withdrawing group that contributes to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) level of the molecule, which is essential for efficient charge separation in solar cells. nih.gov The degree of fluorination on the benzothiadiazole unit can be varied to further modulate the electronic properties. For example, using a doubly fluorinated benzothiadiazole (F2BT) can lead to even lower LUMO levels. nih.gov Non-fluorinated acceptor units like nih.govCurrent time information in Hertfordshire, GB.researchgate.netthiadiazolo[3,4-c]pyridine (PT) have also been used in similar molecular frameworks, resulting in materials with different electronic and absorption characteristics. nih.gov

The end-capping groups, such as the bithiophene (Th2) units in this compound2, also influence the material's properties. Replacing the Th2 end groups with benzofuran (B130515) (BFu) in a similar DTGe-based molecule resulted in a wider bandgap and a higher open-circuit voltage (VOC) in solar cell devices, albeit at the cost of the short-circuit current (JSC) and fill factor (FF). researchgate.net This highlights the delicate balance required in designing these components to achieve optimal device performance.

A systematic comparison of various donor and acceptor combinations has been instrumental in establishing structure-property relationships. For example, a study comparing five different small molecule donors, including this compound2 and its silicon analogue, with different acceptor units (FBT, F2BT, and PT), provided valuable insights into how these variations affect charge separation and triplet exciton (B1674681) formation. nih.gov

Table 1: Comparison of Optoelectronic Properties of this compound2 and Related Small Molecules

MoleculeCentral DonorAcceptor UnitEnd-capping GroupHOMO (eV)LUMO (eV)PCE (%)
This compound2DTGFBTTh2Value not availableValue not available7.55
DTS(FBTTh2)2DTSFBTTh2Value not availableValue not available8.3
DTGe(FBTBFu)2DTGeFBTBFuValue not availableValue not availableValue not available
DTS(PTTh2)2DTSPTTh2Value not availableValue not available6.7

Note: PCE values are based on blends with PC71BM. nih.govresearchgate.net Data for HOMO and LUMO levels for all compounds were not consistently available in the searched literature.

Impact of Conjugated Linkers and Side Chains on Molecular Conformation and Electronic Properties

The conjugated linkers connecting the donor and acceptor units, as well as the peripheral side chains, are critical in determining the molecular conformation, solubility, and solid-state packing of the material. In the D-A-D architecture of this compound2, the thiophene (B33073) rings act as π-bridges, facilitating electronic communication between the central donor and the terminal acceptor units. nih.gov The planarity and conjugation of these linkers directly influence the extent of electron delocalization and the energy of the frontier molecular orbitals. nih.gov

Side chains, typically alkyl or alkoxy groups, are attached to the molecular backbone to ensure good solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. dtic.mil However, the placement and nature of these side chains can also significantly impact the intermolecular packing and charge transport properties. For instance, studies on similar donor-acceptor molecules have shown that varying the branching point of the side chains can tune the intermolecular packing and, consequently, the power conversion efficiency of solar cells. dtic.mil While specific studies on the side-chain engineering of this compound2 were not found, the principles derived from related systems are highly applicable. The design of side chains aims to strike a balance between maintaining good processability and promoting favorable intermolecular interactions for efficient charge transport. dtic.mil

Heteroatom Doping and its Influence on Molecular Electronic Structure and Charge Behavior

Heteroatom doping, the intentional replacement of carbon atoms in a conjugated system with other elements, is a powerful strategy to modify the electronic properties of organic semiconductors. mdpi.commostlyphysics.net In the context of this compound2, the most prominent example of heteroatom substitution is the replacement of the silicon atom in the dithienosilole (DTS) core with a germanium atom to form the dithienogermole (DTG) core. nih.govresearchgate.net

Beyond the central atom, doping the aromatic rings with heteroatoms like nitrogen, sulfur, or phosphorus can significantly alter the electronic landscape. mdpi.comrsc.org For example, introducing nitrogen atoms into a carbon-based framework can modify the energy levels of the valence orbitals and facilitate electron flow. mdpi.com While specific examples of heteroatom doping on the thiophene or benzothiadiazole units of this compound2 were not detailed in the provided search results, the general principles of heteroatom doping are well-established. Such modifications can be used to tune the HOMO and LUMO energy levels, enhance light absorption, and improve charge separation and transport. mdpi.com

Strategies for Enhancing Intramolecular and Intermolecular Charge Transfer Dynamics

Efficient charge transfer, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), is fundamental to the operation of organic electronic devices. In molecules like this compound2, the D-A-D architecture is specifically designed to promote intramolecular charge transfer (ICT) upon photoexcitation. nih.govacs.org This process involves the movement of electron density from the electron-donating DTG core to the electron-accepting FBT units. acs.org

Strategies to enhance ICT include:

Strengthening Donor and Acceptor Units: Utilizing stronger electron-donating and electron-withdrawing moieties can increase the driving force for charge transfer, leading to more efficient ICT. acs.org

Optimizing Conjugated Linkers: The choice of π-conjugated linkers between the donor and acceptor units can influence the electronic coupling and the rate of charge transfer. nih.gov

Intermolecular charge transfer, which occurs between donor and acceptor molecules in a blend (e.g., this compound2 and a fullerene derivative), is crucial for generating free charge carriers in solar cells. nih.gov The dynamics of this process are influenced by the energy level alignment between the donor and acceptor materials, as well as the morphology of the blend. dtic.mil Studies using time-resolved EPR spectroscopy on blends of this compound2 with a fullerene acceptor have provided insights into the charge separation dynamics and the formation of charge transfer states. nih.govscience.gov

Enhancing intermolecular charge transfer can be achieved by:

Controlling Blend Morphology: Optimizing the processing conditions, such as the choice of solvent and the use of additives, can lead to a more favorable nanoscale morphology with a large interfacial area between the donor and acceptor domains, facilitating efficient charge separation. researchgate.net

Tuning Intermolecular Interactions: Modifying the molecular structure, for instance through side-chain engineering, can influence how molecules pack in the solid state, which in turn affects intermolecular electronic coupling and charge transport. dtic.mil

Development of Predictive Models for Structure-Electronic Feature Relationships

The development of predictive models that can correlate molecular structure with optoelectronic properties is a key goal in materials science, as it can accelerate the discovery of new high-performance materials. nih.govbiorxiv.org For complex organic molecules like this compound2, computational methods such as Density Functional Theory (DFT) are invaluable tools for predicting electronic properties. nih.govnih.gov

DFT calculations have been successfully used to:

Optimize Molecular Geometries: Predicting the ground-state structure of molecules like this compound2. nih.gov

Calculate Frontier Molecular Orbital Energies: Estimating the HOMO and LUMO energy levels, which are crucial for predicting the open-circuit voltage and charge transfer driving forces in solar cells. nih.gov

Simulate Absorption Spectra: Predicting the optical absorption properties of the material. acs.org

Analyze Charge Distribution: Understanding the distribution of electron density in different electronic states, such as the ground state, excited state, and charged states (polarons). nih.gov

These computational predictions can be benchmarked against experimental data to refine the models. For example, the calculated spin density distributions for the polarons of this compound2 and its analogues have been compared with experimental data from EPR spectroscopy. nih.gov

More advanced approaches, such as machine learning (ML) and quantitative structure-property relationship (QSPR) models, are also emerging as powerful tools for predicting the properties of organic materials. nih.govbiorxiv.org These models can learn from large datasets of existing materials to identify complex relationships between molecular structure and performance. While the direct application of such models to this compound2 was not found in the search results, the development of these predictive tools holds great promise for the rational design of next-generation organic electronic materials.

Advanced Spectroscopic and Characterization Techniques for Mechanistic Elucidation

Time-Resolved Spectroscopy for Probing Ultrafast Photophysical Processes

Time-resolved spectroscopic techniques are essential for observing the transient species and rapid dynamic events that occur in organic semiconductors following photoexcitation. These methods provide critical insights into the pathways of energy conversion and loss.

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to track the evolution of excited states, such as excitons (bound electron-hole pairs) and polarons (charge carriers coupled to lattice distortions), on femtosecond to nanosecond timescales. nih.gov Upon photoexcitation with a pump pulse, a delayed probe pulse measures the changes in absorption, revealing the formation and decay of transient species. nih.gov

For the specific compound DTG(FBTTh2), detailed experimental data from transient absorption spectroscopy studies are not extensively available in the public domain. However, studies on its close silicon analogue, DTS(FBTTh2)2, show characteristic spectral features. researchgate.net Typically, such analyses would involve monitoring the decay of singlet exciton (B1674681) absorption and the corresponding rise of polaron absorption signals to determine the rates and efficiencies of exciton dissociation into free charge carriers. researchgate.net

Time-Resolved Photoluminescence (TRPL) complements TAS by monitoring the decay of light emission from the photoexcited state. The lifetime of the photoluminescence signal is directly related to the fate of the excitons. Rapid quenching of photoluminescence often indicates efficient exciton dissociation into charge carriers, while longer lifetimes can be associated with radiative recombination or non-radiative decay pathways. researchgate.net

Specific TRPL studies detailing the charge recombination dynamics in DTG(FBTTh2) are not readily found in peer-reviewed literature. Such investigations would be crucial for quantifying recombination losses, a key factor limiting the efficiency of organic photovoltaic devices. Analysis of TRPL decay kinetics can help differentiate between geminate recombination (recombination of an electron-hole pair that originated from the same exciton) and bimolecular recombination (recombination of charge carriers from different excitons).

Magnetic Resonance Techniques for Charge Carrier Characterization

Magnetic resonance techniques offer unparalleled insight into the nature of paramagnetic species, such as polarons, which possess an unpaired electron spin.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for detecting and characterizing paramagnetic species. In the context of DTG(FBTTh2), EPR is instrumental in identifying the formation of positive polarons (radical cations) upon photoexcitation or doping. The g-tensor, a key parameter obtained from EPR spectra, is sensitive to the electronic environment of the unpaired electron and serves as a fingerprint for the polaron's location on the molecule.

In a study of DTG(FBTTh2) blended with a fullerene acceptor, high-frequency EPR measurements were used to determine the g-tensor of the positive polaron. researchgate.net The experimental results were compared with Density Functional Theory (DFT) calculations, which revealed that the spin density of the polaron is not localized on a single molecular unit but is delocalized over a dimer or trimer of the DTG(FBTTh2) molecules. researchgate.net This delocalization is a critical factor influencing charge transport properties. The replacement of the central silicon atom in the analogous DTS(FBTTh2)2 with a germanium atom in DTG(FBTTh2) was found to have only minor effects on the electronic structure, with the Ge-C bond being slightly longer than the Si-C bond. researchgate.net

Parameter Description Significance for DTG(FBTTh2)
g-tensor A second-rank tensor that relates the magnetic field and the microwave frequency at resonance.Used to identify the chemical nature of the polaron (radical cation) on the DTG(FBTTh2) molecule. researchgate.net
Spin Density The probability distribution of the unpaired electron's location within the molecule.DFT calculations show the spin is delocalized over multiple DTG(FBTTh2) units, which is crucial for charge mobility. researchgate.net

This table summarizes key parameters obtained from EPR and DFT studies on DTG(FBTTh2) polarons.

Light-Induced EPR (LEPR) and Time-Resolved EPR (TR-EPR) are advanced techniques that provide dynamic information on the formation and fate of photo-generated charge pairs. chemigo.net By creating charge carriers with a pulse of light, these methods can study the dynamics of charge separation and the nature of interfacial charge transfer (CT) states.

TR-EPR studies on blends of DTG(FBTTh2) have successfully identified the spectra of singlet CT states. researchgate.net The polarization patterns observed in these spectra provide information about the dynamics of charge separation. The study revealed that charge separation dynamics in DTG(FBTTh2) are similar to other fluorobenzothiadiazole-based donors. researchgate.net Furthermore, TR-EPR was employed to investigate the formation pathways of triplet excitons, which can be a loss mechanism in photovoltaic devices. The results indicated that triplet excitons in DTG(FBTTh2) blends are formed through both intersystem crossing and back electron transfer from the CT state. researchgate.net

Technique Information Obtained Findings for DTG(FBTTh2)
TR-EPR Dynamics of charge separation and recombination.Revealed charge separation dynamics and identified the formation of singlet charge transfer states. researchgate.net
TR-EPR Triplet exciton formation pathways.Showed that triplet excitons form via both intersystem crossing and back electron transfer. researchgate.net

This table outlines the application of advanced EPR techniques to study the photodynamics of DTG(FBTTh2).

X-ray Scattering and Diffraction for Solid-State Structure Analysis

The arrangement of molecules in the solid state profoundly impacts the electronic properties of organic semiconductors. X-ray scattering and diffraction are the definitive methods for determining crystal structure, molecular packing, and morphology. wikipedia.org

For the specific compound DTG(FBTTh2), there is a lack of publicly available single-crystal X-ray diffraction data. Such data would provide precise information on bond lengths, bond angles, and the unit cell parameters of the crystalline form. Furthermore, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) would be invaluable for characterizing the molecular orientation and packing in thin films, which is directly relevant to device performance. Studies on the silicon-analogue p-DTS(FBTTh2)2 have shown, for instance, that it can form single-crystal microwires with a close-packed 1D π-stacking arrangement, which is highly favorable for charge transport. researchgate.net Obtaining similar data for DTG(FBTTh2) is a crucial step for fully understanding its potential.

Compound Reference Table

Abbreviation/NameFull Chemical Name
DTG(FBTTh2)7,7′-[4,4-Bis(2-ethylhexyl)-4H-dithieno[3,2-b:2',3'-d]germole-2,6-diyl]bis[6-fluoro-4-(5′-hexyl-[2,2′-bithiophen]-5-yl)benzo[c] researchgate.netnih.govfrontiersin.orgthiadiazole]
DTS(FBTTh2)27,7′-[4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b′]dithiophene-2,6-diyl]bis[6-fluoro-4-(5′-hexyl-[2,2′-bithiophen]-5-yl)benzo[c] researchgate.netnih.govfrontiersin.orgthiadiazole]
PC61BM aps.orgaps.org-Phenyl-C61-butyric acid methyl ester

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Morphology and Crystallinity

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique used to probe the molecular packing and crystalline orientation of organic semiconductor thin films. For p-DTS(FBTTh2)2, GIWAXS studies have been instrumental in elucidating its crystallographic structure and preferred orientation within pristine and blended films, which are crucial factors for efficient charge transport.

In pristine films, p-DTS(FBTTh2)2 exhibits a distinct crystalline nature. GIWAXS patterns of these films show well-defined diffraction peaks, indicating a high degree of molecular ordering. The orientation of the p-DTS(FBTTh2)2 molecules relative to the substrate can be determined from the position of these peaks in the 2D scattering patterns. Typically, a "face-on" orientation, where the π-π stacking direction is perpendicular to the substrate, is desirable for efficient vertical charge transport in solar cell devices.

When blended with fullerene acceptors like PC71BM, the morphology of the p-DTS(FBTTh2)2:PC71BM active layer can be finely tuned. The addition of solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), has been shown to significantly influence the crystallinity and domain size within the blend. GIWAXS patterns of these blend films reveal how the presence of the acceptor and additives affects the molecular packing of the p-DTS(FBTTh2)2 donor. For instance, in some studies, the addition of DIO to a p-DTS(FBTTh2)2:PC71BM blend was shown to enhance the crystallinity of the donor, leading to improved device performance. Two-dimensional GIWAXS patterns of such blends often display clear diffraction peaks corresponding to the lamellar and π-π stacking of the p-DTS(FBTTh2)2 molecules, allowing for the calculation of key structural parameters like the d-spacing of the lamellar stacking and the π-π stacking distance.

The table below summarizes typical crystallographic parameters for p-DTS(FBTTh2)2 obtained from GIWAXS analysis in various film conditions.

Film CompositionLamellar Stacking (q)π-π Stacking (q)Predominant Orientation
Pristine p-DTS(FBTTh2)2~0.30 Å⁻¹~1.70 Å⁻¹Edge-on/Face-on mix
p-DTS(FBTTh2)2:PC71BMVaries with processingVaries with processingTunable with additives
p-DTS(FBTTh2)2:PC71BM with DIOEnhanced intensity/sharper peaksEnhanced intensity/sharper peaksPredominantly face-on

Interactive Data Table: The q values represent the scattering vector and are inversely proportional to the real-space distances (d = 2π/q). The predominant orientation is often inferred from the relative intensities of the in-plane and out-of-plane scattering peaks.

Resonant Soft X-ray Scattering (RSoXS) for Phase Separation Morphology

For blends of p-DTS(FBTTh2)2 with fullerene acceptors, RSoXS has been employed to quantitatively analyze the purity and volume fractions of the different phases within the bulk heterojunction. This is particularly important as the nanoscale intermixing of donor and acceptor phases is critical for efficient exciton dissociation and charge separation.

Studies on p-DTS(FBTTh2)2:PC71BM blends have utilized RSoXS to investigate the impact of processing conditions, such as thermal annealing and the use of solvent additives, on the blend morphology. These measurements have revealed the presence of multiple characteristic length scales within the films, corresponding to domains of varying purity. By analyzing the scattering intensity, researchers can correlate the dominant length scale with the formation of purer donor and acceptor domains. For instance, it has been shown that optimized processing conditions can lead to an increase in the size and compositional purity of these domains, which strongly correlates with improved device performance.

The ability of RSoXS to probe the chemical composition of the phase-separated domains provides a more complete picture of the bulk heterojunction morphology than what can be obtained from techniques that are only sensitive to crystalline structure.

Electrochemical Characterization for Redox Potentials and Energy Level Alignment

Electrochemical characterization, primarily through cyclic voltammetry (CV), is a fundamental technique for determining the redox potentials of organic semiconductors. These potentials are then used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding charge injection, extraction, and the open-circuit voltage of an organic photovoltaic device.

The HOMO and LUMO energy levels of p-DTS(FBTTh2)2 have been estimated using the onset of its oxidation and reduction potentials as measured by cyclic voltammetry. The HOMO level is associated with the onset of oxidation, representing the energy required to remove an electron, while the LUMO level is related to the onset of reduction, corresponding to the energy released upon adding an electron.

The energy level alignment at the interface between the donor (p-DTS(FBTTh2)2) and the acceptor material is crucial for efficient charge transfer. For effective electron transfer, the LUMO level of the donor must be higher than that of the acceptor. Conversely, for efficient hole transfer, the HOMO level of the donor should be higher than that of the acceptor.

The table below presents the electrochemical properties and estimated energy levels for p-DTS(FBTTh2)2.

CompoundOnset of Oxidation (φ_ox vs. Fc/Fc⁺)Onset of Reduction (φ_red vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)
p-DTS(FBTTh2)2Not explicitly stated in the provided contextNot explicitly stated in the provided context-5.12-3.34

Interactive Data Table: The HOMO and LUMO energy levels are often calculated from the onset potentials using empirical formulas that reference the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The values can vary slightly depending on the experimental conditions and the reference potential used.

The precise determination of these energy levels through electrochemical methods allows for the rational selection of donor-acceptor pairs to optimize the performance of organic solar cells based on p-DTS(FBTTh2)2.

Future Perspectives and Emerging Research Directions

Exploration of DTG(FBTTh2) in Novel Organic Electronic Device Architectures Beyond Photovoltaics

While much of the existing research on DTG(FBTTh2) has centered on its performance as a donor material in bulk heterojunction solar cells, its fundamental properties—a low bandgap, high charge mobility potential, and specific molecular ordering—make it a candidate for other organic electronic devices.

The application of DTG(FBTTh2) in Organic Field-Effect Transistors (OFETs) remains a largely unexplored area. However, the performance of its silicon-substituted analogue, DTS(FBTTh2)2, provides a strong rationale for investigating the germanium variant. Research on single crystal microwires of p-DTS(FBTTh2)2 has demonstrated its utility in fabricating field-effect transistors. ossila.com OFETs require active materials with high charge carrier mobility and a significant on/off current ratio for effective performance as electronic switches. mit.edu

The core structure of DTG(FBTTh2), featuring a dithienogermole (DTG) unit, is conducive to efficient charge transport. Studies on copolymers incorporating the DTG core have noted an increase in charge carrier mobility. abo.finih.gov Given that the substitution of silicon with germanium can influence molecular packing and electronic properties, it is hypothesized that DTG(FBTTh2) could exhibit competitive or even superior OFET performance compared to its silicon counterpart. Future research should focus on fabricating and characterizing OFET devices using DTG(FBTTh2) as the active semiconductor layer to determine key performance metrics.

Table 1: OFET Performance of the Analogue Compound DTS(FBTTh2)2

Device Parameter Reported Value Source
Application Field-Effect Transistors, Photodetectors ossila.com

Note: Specific mobility and on/off ratio data for DTG(FBTTh2) in OFETs are not yet prevalent in published literature; this table shows data for its close silicon analogue to indicate potential.

The potential use of DTG(FBTTh2) in Organic Light-Emitting Diodes (OLEDs) is speculative but warrants consideration. The development of efficient OLEDs relies on materials that facilitate balanced charge injection and transport, leading to high rates of radiative recombination. While DTG(FBTTh2) is known as a good donor (hole-transporting) material, its suitability for OLEDs would depend on its pairing with appropriate host and emissive-layer materials. Currently, there is a lack of specific research demonstrating the integration of DTG(FBTTh2) into OLED device architectures.

In contrast, the field of organic thermoelectrics (OTEs) presents a more immediate research opportunity. OTEs convert waste heat into usable electrical energy, a property defined by the material's Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), which are combined in the dimensionless figure of merit (ZT). linseis.com1-material.com Some vendors of organic electronic materials categorize dithienogermole-based compounds under materials for OTE applications. diva-portal.org Research on related conjugated polymers with Si- and Ge-bridged atoms suggests that these structures are promising for thermoelectric applications. univ-mosta.dz The key to high ZT is often low thermal conductivity, a characteristic of many organic materials, combined with a high power factor (S²σ). Future studies should aim to measure the Seebeck coefficient and power factor of DTG(FBTTh2) to quantify its potential as a p-type organic thermoelectric material.

Advanced Computational Design and Machine Learning for Accelerated Material Discovery

Computational chemistry has already provided significant insights into the properties of DTG(FBTTh2). Density Functional Theory (DFT) calculations have been employed to study its electronic excited states and charge transfer dynamics when blended with fullerene acceptors. mit.edudiva-portal.orglumtec.com.tw These studies revealed that upon charge transfer, the resulting positive polaron is not confined to a single molecule but is delocalized over dimers or trimers, a finding crucial for understanding charge separation and transport mechanisms. mit.edudiva-portal.orglumtec.com.tw

Furthermore, computational analysis has highlighted the structural impact of the germanium atom. The longer carbon-germanium bond length in p-DTG(FBTTh2)2, compared to the carbon-silicon bond in its analogue p-DTS(FBTTh2)2, is predicted to promote enhanced molecular ordering. researchgate.net This improved ordering can directly influence the bulk charge transport properties of the material.

Looking forward, machine learning (ML) presents a powerful tool for accelerating the discovery of new materials based on the DTG(FBTTh2) framework. While ML has not yet been specifically applied to design DTG(FBTTh2) derivatives, its use in designing other organic semiconductors is growing. researchgate.net ML models can be trained on existing data to predict the properties of hypothetical molecules, enabling high-throughput virtual screening. By analyzing structure-property relationships, ML algorithms could identify novel derivatives of DTG(FBTTh2) with optimized frontier molecular orbital energies, bandgaps, or improved stability, guiding synthetic chemists toward the most promising candidates and reducing reliance on trial-and-error experimentation.

Integration of DTG(FBTTh2) with Hybrid and Perovskite Systems

A highly promising future direction for DTG(FBTTh2) and its derivatives is their integration into perovskite solar cells (PSCs). While DTG(FBTTh2) itself is a donor material for organic solar cells, molecules built around the dithienogermole (DTG) core have proven to be exceptionally effective as hole-transporting materials (HTMs) in the pervoskite device architecture.

For instance, a small molecule named Ge-PO-2CN, which is based on a DTG core, has been successfully used as a dopant-free HTM in PSCs, achieving a power conversion efficiency (PCE) of up to 11.63%. researchgate.net In another study, a spiro-configured molecule incorporating two DTG units, sDTG-tpa, was used as the HTM and yielded a maximum PCE of 14.67%, significantly outperforming the standard HTM, spiro-OMeTAD. Current time information in Hertfordshire, GB. These results demonstrate that the dithienogermole core provides excellent energy level alignment with perovskite absorbers and facilitates efficient extraction of holes, a critical function for high-performance devices. Future work could involve the direct use of DTG(FBTTh2) as an interfacial layer or the rational design of new DTG-based HTMs inspired by its structure.

Table 2: Performance of Dithienogermole (DTG)-Based Hole Transporting Materials (HTMs) in Perovskite Solar Cells

Compound Name Device Role Achieved Power Conversion Efficiency (PCE) Key Finding Source
Ge-PO-2CN Dopant-free HTM 11.63% Demonstrates potential of the DTG core in PSCs. researchgate.net

Fundamental Studies on Long-Term Stability Mechanisms in Organic Electronic Materials

The long-term operational stability of organic electronic materials remains a critical bottleneck for their commercialization. Future research must include fundamental studies to understand and mitigate the degradation pathways of DTG(FBTTh2).

The stability of dithiophene-based materials is known to be influenced by the nature of the bridging atom. For example, substituting a carbon bridge with a silicon atom has been shown to significantly improve the photochemical stability of the resulting polymer. 1-material.com This suggests that the germanium atom in DTG(FBTTh2) plays a crucial role in its intrinsic stability, a factor that requires more systematic investigation through controlled aging studies under light, heat, and oxygen.

Furthermore, electronic processes can act as degradation pathways. Time-resolved spectroscopy studies on DTG(FBTTh2) have identified that charge recombination can lead to the formation of triplet excitons. mit.edudiva-portal.org These long-lived, high-energy states can potentially react with other molecules or impurities, initiating chemical degradation. Understanding and controlling these triplet formation pathways is essential for enhancing device lifetime. Finally, the interfaces between DTG(FBTTh2) and other layers (e.g., electrodes, transport layers) in a device are often weak points where degradation can begin. Therefore, studies focusing on interfacial engineering and passivation will be critical to ensuring the long-term reliability of devices incorporating this compound.

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing and characterizing DTG(FBTTh2) in organic photovoltaic research?

  • Answer : Synthesis should prioritize solvent selection (e.g., binary solvents) to optimize crystallinity and molecular orientation. Characterization requires X-ray diffraction (XRD) to analyze edge-on/face-on structures and atomic force microscopy (AFM) for film morphology . Validate purity via high-performance liquid chromatography (HPLC) and UV-vis spectroscopy for optical properties. Cross-check results with peer-reviewed protocols to ensure reproducibility .

Q. How do solvent treatments influence the structural and electronic properties of DTG(FBTTh2)?

  • Answer : Solvent polarity and boiling point directly impact crystallization kinetics. For example, binary solvents can induce isotropic crystal orientations (edge-on and face-on) observed via XRD at specific scattering vectors (e.g., q = 1.72 Å⁻¹). Pair solvent selection with annealing conditions to balance charge mobility and film uniformity .

Q. What are the best practices for conducting a systematic literature review on DTG(FBTTh2)?

  • Answer :

Formulate a research question (e.g., "How does molecular packing affect charge transport in DTG(FBTTh2)?").

Use databases like PubMed, Web of Science, and arXiv with keywords: "DTG(FBTTh2) charge mobility," "organic semiconductor crystallinity."

Filter results by citation count (>50) and recent publications (last 5 years).

Synthesize findings into themes (e.g., solvent effects, device architecture) and identify gaps (e.g., long-term stability studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in DTG(FBTTh2) performance data across studies (e.g., varying charge mobility values)?

  • Answer :

  • Step 1 : Compare experimental conditions (e.g., solvent purity, annealing temperature).
  • Step 2 : Replicate conflicting studies with standardized protocols (e.g., identical substrate treatments).
  • Step 3 : Apply statistical tools (e.g., ANOVA) to identify variance sources.
  • Step 4 : Use complementary techniques (e.g., grazing-incidence XRD and space-charge-limited current measurements) to validate hypotheses .

Q. What computational approaches are effective for modeling DTG(FBTTh2)’s electronic structure and charge transport mechanisms?

  • Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO levels and reorganization energies.
  • Molecular Dynamics (MD) : Simulate packing motifs under thermal gradients.
  • Machine Learning : Train models on existing datasets to predict structure-property relationships.
  • Validate simulations with experimental XRD and time-resolved microwave conductivity data .

Q. How should researchers design experiments to investigate DTG(FBTTh2)’s degradation mechanisms in operational environments?

  • Answer :

Accelerated Aging Tests : Expose devices to controlled humidity/UV stress.

In Situ Characterization : Use Raman spectroscopy to track chemical changes.

Failure Analysis : Correlate performance decay (e.g., PCE drop) with morphological shifts via TEM.

Control Groups : Compare encapsulated vs. non-encapsulated samples .

Data Management and Compliance

Q. What GDPR-compliant strategies are recommended for handling DTG(FBTTh2) research data involving human collaborators?

  • Answer :

  • Anonymize datasets containing sensitive information (e.g., collaborator identities).
  • Store data in encrypted repositories (e.g., Zenodo, Figshare) with restricted access.
  • Document data processing steps in a FAIR (Findable, Accessible, Interoperable, Reusable) framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.